Pyrazine, 2-chloro-3,5-diphenyl-

Description

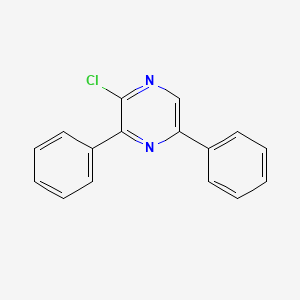

Pyrazine, 2-chloro-3,5-diphenyl-, is a heterocyclic aromatic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and phenyl groups at positions 3 and 3. Pyrazine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and flavor/aroma industries due to their diverse reactivity and functional versatility .

Properties

CAS No. |

41270-63-7 |

|---|---|

Molecular Formula |

C16H11ClN2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

2-chloro-3,5-diphenylpyrazine |

InChI |

InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |

InChI Key |

YLBCZNNGPOPTGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxypyrazine Precursors

Synthesis of 5,6-Diphenylpyrazin-2(1H)-one

The foundational step involves condensing glycinamide hydrochloride with dibenzil under alkaline conditions. In a representative protocol, glycinamide hydrochloride (263 g) and dibenzil (500 g) react in methanol with sodium hydroxide at 70°C for 12 hours, yielding 5,6-diphenylpyrazin-2(1H)-one with 99.31% HPLC purity. Critical parameters include:

- Temperature control : Maintaining 70°C prevents decarboxylation.

- pH adjustment : Neutralization with acetic acid ensures precipitation of the product.

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) serves as the chlorinating agent for converting the hydroxypyrazine to 2-chloro-3,5-diphenylpyrazine. A 1:5 molar ratio of hydroxypyrazine to POCl₃ in reflux conditions (105–110°C) for 10–12 hours achieves a 95% yield. Post-reaction neutralization and methanol washing yield a product with 99.43% chromatographic purity.

Table 1: Optimization of POCl₃ Chlorination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃ Equivalents | 5.0 | Maximizes Cl⁻ substitution |

| Reaction Temperature | 105–110°C | Prevents incomplete reaction |

| Duration | 10–12 hours | Ensures full conversion |

Alternative Chlorination Routes

Thionyl Chloride (SOCl₂) Method

BenchChem reports a 72% yield when 2,3-diphenylpyrazine reacts with SOCl₂ under reflux in dichloromethane. This method, however, faces challenges:

- Byproduct formation : Sulfur dioxide and HCl require scrubbers.

- Purification complexity : Column chromatography (hexane:ethyl acetate, 4:1) is necessary to isolate the product.

Comparative Analysis of Methodologies

Yield and Purity

POCl₃-based routes outperform SOCl₂ methods due to fewer side reactions. Industrial processes achieve 90.7% yield with POCl₃ versus 72% with SOCl₂.

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| POCl₃ Reflux | 90.7 | 99.43 | High |

| SOCl₂ Reflux | 72.0 | 95.2 | Moderate |

| Industrial (DMF/DBU) | 89.0 | 99.1 | High |

Advanced Purification Techniques

Chromatographic Methods

Normal-phase chromatography (SiO₂, dichloromethane:ethyl acetate) resolves chlorinated byproducts, critical for pharmaceutical-grade material.

Industrial Case Study: Selexipag Intermediate Synthesis

In the production of Selexipag, 2-chloro-3,5-diphenylpyrazine is condensed with 4-isopropylaminobutanol at 170–195°C for 12 hours, achieving a 73% yield of the key intermediate. Process innovations include:

- Single-solvent workflow : Isopropyl acetate reduces solvent switching.

- Buffer-mediated pH control : Sodium dihydrogen phosphate minimizes impurity formation.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 is a key reactive site, enabling nucleophilic substitution.

Mechanism and Reagents

-

Nucleophilic substitution : The chloro group undergoes displacement with nucleophiles such as amines, thiols, or alkoxides under basic conditions. For example, treatment with ammonia or thiourea yields substituted derivatives .

-

Conditions : Typically carried out in polar aprotic solvents (e.g., DMF) with bases like pyridine or sodium hydroxide .

Oxidation and Reduction Reactions

The oxo group (if present) and chloro substituent undergo oxidation/reduction, though the parent compound lacks an oxo group. Related pyrazinones (e.g., 2-chloropyrazinone) demonstrate:

Oxidation

-

Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

-

Outcome : Converts hydroxyl groups (if present) to ketones or carboxylic acids .

Reduction

-

Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Outcome : Reduces oxo groups to hydroxyl groups, though not directly applicable to this compound .

Coupling Reactions

The compound’s aromaticity enables participation in cross-coupling reactions, particularly via the chloro substituent.

Sonogashira Coupling

-

Mechanism : Palladium-catalyzed coupling with terminal alkynes under microwave conditions .

-

Example : Coupling with ethynyl groups forms extended π-systems for optoelectronic applications .

| Reaction Type | Reagents/Conditions | Product | Yield (Example) |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 2-Ethynyl-3,5-diphenylpyrazine | 59–74% |

Cyclization and Ring-Forming Reactions

The compound’s chloro group facilitates cyclization via nucleophilic aromatic substitution.

Mechanism

-

Intramolecular cyclization : Chlorine acts as a leaving group, enabling ring closure with nucleophiles like amines or alkynes .

-

Example : Conversion of chloropyrazines to pyrazinones via treatment with alkali or sodium ethoxide .

| Reaction Type | Reagents/Conditions | Product | Yield (Example) |

|---|---|---|---|

| Alkaline cyclization | NaOH, HCl, reflux | Pyrazinone derivatives | ~80% |

Industrial and Scalable Methods

Continuous flow reactors optimize large-scale production by maintaining controlled reaction conditions.

Key Features

-

Reagents : Benzoyl chloride, pyridine (base).

-

Conditions : Reflux with continuous reactant feeding.

-

Yield : High purity through optimized temperature and flow rates.

Structural and Mechanistic Insights

The compound’s reactivity is governed by:

Scientific Research Applications

Scientific Research Applications of 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine

2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine is a pyrazine derivative with diverse applications in scientific research . It is used as a building block for synthesizing complex molecules and is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for potential use in drug development, particularly in designing new therapeutic agents, and utilized in producing advanced materials like polymers and coatings.

Chemistry

The compound is a building block for synthesizing more complex molecules. The synthesis of 2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine typically involves reacting 2-chloropyrazine with benzoyl chloride in the presence of a base like pyridine under reflux conditions, with purification by recrystallization. In industrial settings, continuous flow reactors can scale up production, where reactants are continuously fed into the reactor, and the product is continuously removed, ensuring efficient and large-scale production. Optimized reaction conditions ensure high yield and product purity.

Biology

2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

This compound is investigated for its potential use in drug development, especially in designing new therapeutic agents. Pyrazine derivatives, in general, have a wide range of pharmaceutical applications, acting as adenosine antagonists with anticatalepsy, cognitive-enhancing, analgesic, locomotor, antidepressant, diuretic, cardioprotective, and vasodilating actions . They can be used as cognitive enhancers, anti-anxiety drugs, anti-dementia drugs, psychostimulants, analgesics, and cardioprotective agents . These derivatives also show promise in treating conditions like renal failure, renal toxicity, and anemia, and can improve renal function .

Industry

2-Chloro-1-oxo-3,5-diphenyl-1lambda~5~-pyrazine is utilized in producing advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of pyrazine, 2-chloro-3,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares pyrazine, 2-chloro-3,5-diphenyl-, with structurally related pyrazine and triazine derivatives, focusing on substituent effects, molecular properties, and functional applications.

Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Q & A

Q. What are the established synthetic routes for 2-chloro-3,5-diphenylpyrazine, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing substituted phenylhydrazine derivatives with chlorinated precursors in ethanol (or other polar solvents) under inert conditions. For example, 3,5-dichlorophenylhydrazine hydrochloride can be reacted with aryl ketones in ethanol at 80–100°C for 12–24 hours, followed by vacuum filtration and ethanol washing to isolate crystalline products . Purity optimization requires post-synthesis techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). GC-MS or NMR should confirm the absence of byproducts such as unreacted hydrazines or dechlorinated intermediates .

Q. How can structural characterization of 2-chloro-3,5-diphenylpyrazine be performed to resolve ambiguities in isomer identification?

- Methodological Answer : Combine X-ray crystallography (for unambiguous determination of substituent positions) with NMR spectroscopy (e.g., ¹H/¹³C, DEPT-135). For example, pyrazine derivatives with chlorine atoms exhibit distinct ¹H NMR splitting patterns due to anisotropic effects, while ¹³C NMR can differentiate between para/meta substitution via chemical shifts (~125–135 ppm for aromatic carbons adjacent to chlorine). High-resolution mass spectrometry (HRMS) further confirms molecular formula .

Q. What biological activities are associated with chloro-diphenylpyrazines, and how are these assays designed?

- Methodological Answer : Chlorinated pyrazines show anti-inflammatory and neuropharmacological potential. For anti-inflammatory screening, use LPS-induced RAW 264.7 macrophages to measure cyclooxygenase (COX) inhibition via ELISA (prostaglandin E2 quantification). For neuroactivity, intra-cerebral injection in rodent models (e.g., medial prefrontal cortex) can assess receptor-specific responses (e.g., 5-HT2A agonism/antagonism) via behavioral assays like head-twitch response (HTR) .

Advanced Research Questions

Q. How do electronic properties of 2-chloro-3,5-diphenylpyrazine influence its role in redox-active coordination polymers?

- Methodological Answer : Chlorine substituents enhance electron-withdrawing effects, stabilizing reduced pyrazine ligands in coordination networks. For example, in CrCl₂(pyrazine)₂, redox-active pyrazine bridges mediate magnetic coupling (ferrimagnetic order below 55 K) and high conductivity (10⁻³ S/cm). Characterize via:

Q. What photochemical mechanisms govern the dissociation of 2-chloro-3,5-diphenylpyrazine under UV irradiation?

- Methodological Answer : At 193–308 nm excitation, the compound undergoes n→π * transitions, leading to C-Cl bond cleavage. Use time-resolved laser spectroscopy to track dissociation pathways:

Q. How can encapsulation in metal-organic frameworks (MOFs) modulate the reactivity of 2-chloro-3,5-diphenylpyrazine?

- Methodological Answer : Encapsulation in Ag₄-based MOFs (e.g., [Ag₄(BArF)₄]) stabilizes pyrazine via π-π stacking (interplanar distance ~3.48 Å) and steric confinement. Monitor guest exchange dynamics via:

- Variable-temperature NMR : At 193 K, slow exchange between free and encapsulated pyrazine.

- X-ray crystallography : Confirms cavity occupancy and ligand orientation .

Q. What factors lead to contradictory reports on pyrazine stability in complex matrices (e.g., food or biological systems)?

- Methodological Answer : Stability depends on solvent polarity, pH, and competing reactions. For example, in canned food matrices, soybean paste inhibits pyrazine formation by scavenging Maillard reaction intermediates. Use HS-SPME-GC/MS to track pyrazine degradation products (e.g., 2,6-dimethylpyrazine) under varying pH (4–8) and temperature (25–100°C). Conflicting data often arise from uncontrolled humidity or light exposure during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.